molecular formula C9H11NOS B1617387 (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one CAS No. 79571-33-8

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one

Cat. No.: B1617387
CAS No.: 79571-33-8
M. Wt: 181.26 g/mol
InChI Key: CDOOQLDZGMQWQC-UHFFFAOYSA-N
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Description

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one is an organic compound that features a thienyl group attached to a prop-2-en-1-one backbone with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one typically involves the condensation of 3-thiophenecarboxaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, depending on the reducing conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thienyl moiety can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.

    (2E)-3-(dimethylamino)-1-(4-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.

    (2E)-3-(dimethylamino)-1-(3-furyl)prop-2-en-1-one: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

The unique combination of the dimethylamino group and the thienyl moiety in (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOQLDZGMQWQC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 48.4 g of 3-acetylthiophene and 75 ml of dimethylformamide dimethyl acetal, under nitrogen, is heated for 15 hours on a steam bath. The reaction is concentrated in vacuo and the residue crystallized from methylene chloride/hexane to give 60.55 g (87%) of the desired product, mp 89°-90° C.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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